ent-Montelukast Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ent-Montelukast Sodium Salt, also known as this compound, is a useful research compound. Its molecular formula is C₃₅H₃₅ClNNaO₃S and its molecular weight is 608.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Asthma Management and Airway Inflammation Reduction
Montelukast, a leukotriene receptor antagonist, has been studied for its efficacy in managing asthma symptoms and reducing airway inflammation. Research has demonstrated its ability to decrease levels of exhaled nitric oxide (eNO), a marker of airway inflammation, in children with mild to moderate asthma, suggesting its potential in asthma management (Lee et al., 2005).
Cardioprotective Effects
Investigations into montelukast's cardioprotective effects have shown promise. Studies on rats have indicated that montelukast can reduce myocardial necrosis, possibly by modulating NOS expression, which plays a significant role in inflammatory responses related to heart damage (Chen et al., 2003).
Drug Delivery and Formulation Innovation
Emerging strategies for the delivery of montelukast aim to enhance its performance by increasing bioavailability and physico-chemical stability. Research has explored various innovative delivery methods, including the formation of supramolecular adducts and encapsulation in nanoparticles, to improve patient compliance and address the challenges presented by oral solid dosage forms (Barbosa et al., 2016).
Corrosion Inhibition
Montelukast Sodium has been researched for its unexpected application as a corrosion inhibitor, particularly on copper surfaces in acidic conditions. Studies have shown that montelukast sodium can significantly reduce the rate of copper corrosion, which may have implications for its use in industrial applications (Tan et al., 2017).
Mucoadhesive Buccal Patches for Asthma
Research into buccal dosage forms of montelukast has been conducted to improve bioavailability and provide a better therapeutic profile for the maintenance treatment of asthma. Buccal patches, characterized for various parameters, have shown promise in delivering montelukast effectively (Rao & Suryakar, 2010).
Wirkmechanismus
- ent-Montelukast Sodium Salt is a leukotriene receptor antagonist (LTRA) that primarily targets the cysteinyl leukotriene receptor CysLT1 .
Target of Action
Mode of Action
Zukünftige Richtungen
Montelukast Sodium is a leukotriene antagonist of growing interest as an alternative therapy for asthma across different age groups due to its bronchoprotective, anti-inflammatory, and anti-allergic properties . It is currently commercialized only in oral solid dosage forms, which may pose challenges in administration to children of young age or patients suffering from dysphagia . Emerging strategies for the delivery of Montelukast are being explored to circumvent these limitations .
Biochemische Analyse
Biochemical Properties
ent-Montelukast Sodium Salt plays a significant role in biochemical reactions as it interacts with the CysLT1 receptor for LTD4, a bronchoconstrictor mediator in allergic inflammation . This interaction is crucial in the regulation of leukotriene-mediated effects, such as bronchoconstriction, smooth muscle contraction, and enhanced vascular permeability .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by blocking the action of LTD4 at the CysLT1 receptor, thereby inhibiting leukotriene-mediated effects that are often associated with allergic inflammation . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the CysLT1 receptor, thereby preventing the binding of LTD4 . This competitive antagonism at the receptor level inhibits the biochemical actions of LTD4, reducing inflammation and constriction in the bronchial tubes .
Temporal Effects in Laboratory Settings
It is known that the compound shows higher biological activity than free ligand for some strains .
Metabolic Pathways
This compound is involved in the leukotriene pathway, where it interacts with the CysLT1 receptor . This interaction can affect metabolic flux or metabolite levels, particularly of LTD4 .
Eigenschaften
IUPAC Name |
sodium;2-[1-[[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36ClNO3S.Na/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);/q;+1/p-1/b15-10+;/t32-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFBRXGCXUHRJY-YBGTYPRZSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H35ClNNaO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.